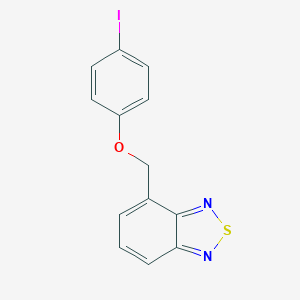![molecular formula C9H13NO5S2 B299527 4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate](/img/structure/B299527.png)
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MMS or MMSO2, and it is a sulfonamide derivative that has a wide range of biological and biochemical effects. In
作用机制
The exact mechanism of action of MMS is not fully understood. However, it is believed that MMS acts as a sulfonamide derivative, which can inhibit the activity of enzymes that require sulfhydryl groups. This inhibition can lead to a wide range of biological and biochemical effects.
Biochemical and Physiological Effects:
MMS has been shown to have a wide range of biochemical and physiological effects. Some of these effects include the inhibition of DNA synthesis, the inhibition of cell proliferation, and the induction of apoptosis. Additionally, MMS has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the major advantages of MMS is its versatility in scientific research. MMS can be used as a reagent in the synthesis of novel compounds, as a crosslinking agent in the study of protein-protein interactions, and as a sulfonamide derivative in drug discovery. However, one of the limitations of MMS is its potential toxicity. MMS has been shown to be cytotoxic in some cell lines, which can limit its applications in certain experiments.
未来方向
There are many potential future directions for the study of MMS. One potential direction is the synthesis of novel compounds using MMS as a sulfonamide derivative. Another potential direction is the study of the mechanism of action of MMS and its effects on different cell lines. Additionally, the study of the toxicity of MMS and its potential side effects could lead to the development of safer and more effective compounds for scientific research.
合成方法
The synthesis of MMS involves the reaction of 4-nitroaniline with dimethyl sulfone in the presence of a catalyst. This reaction results in the formation of 4-(methylsulfonyl)nitrobenzene, which is then reduced to 4-(methylsulfonyl)aniline. The final step involves the reaction of 4-(methylsulfonyl)aniline with methanesulfonyl chloride to form 4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate.
科学研究应用
MMS has been extensively studied for its potential applications in scientific research. One of the major applications of MMS is its use as a sulfonamide derivative in the synthesis of novel compounds for drug discovery. MMS has also been used as a reagent in the synthesis of peptides and proteins. Additionally, MMS has been used as a crosslinking agent in the study of protein-protein interactions.
属性
产品名称 |
4-[Methyl(methylsulfonyl)amino]phenyl methanesulfonate |
|---|---|
分子式 |
C9H13NO5S2 |
分子量 |
279.3 g/mol |
IUPAC 名称 |
[4-[methyl(methylsulfonyl)amino]phenyl] methanesulfonate |
InChI |
InChI=1S/C9H13NO5S2/c1-10(16(2,11)12)8-4-6-9(7-5-8)15-17(3,13)14/h4-7H,1-3H3 |
InChI 键 |
MSDCPDPWIKBMJN-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C |
规范 SMILES |
CN(C1=CC=C(C=C1)OS(=O)(=O)C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B299444.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B299448.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]thio}-N-[3-chloro-4-(4-morpholinyl)phenyl]acetamide](/img/structure/B299449.png)
![N-[4-(diethylamino)phenyl]-2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]benzamide](/img/structure/B299450.png)

![N-(2,6-dimethylphenyl)-2-[2-(2-ethylanilino)-2-oxoethoxy]benzamide](/img/structure/B299453.png)
![2-{[5-(1-adamantyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B299454.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-N-[2-(2,6-dimethylphenoxy)ethyl]benzamide](/img/structure/B299455.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B299457.png)


![3,4,5-trimethoxy-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B299461.png)
![N-(tert-butyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B299463.png)